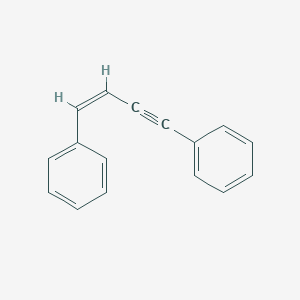
Benzene, 1,1'-(1-buten-3-yne-1,4-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- is an organic compound with the molecular formula C₁₆H₁₂. It is characterized by the presence of two benzene rings connected by a buten-3-yne linker. This compound is also known as (E)-1,4-Diphenyl-but-3-en-1-yne and has a molecular weight of 204.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- typically involves the coupling of phenylacetylene with phenylacetylene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of phenylacetylene with a halogenated phenylacetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- can undergo oxidation reactions, typically resulting in the formation of diketones or quinones.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and alkyl halides for Friedel-Crafts alkylation.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Similar structure but with a butadiyne linker instead of a buten-3-yne linker.
Diphenylacetylene: Contains a simpler structure with a single acetylene linker between two benzene rings.
Uniqueness: Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis- is unique due to its specific buten-3-yne linker, which imparts distinct chemical reactivity and physical properties compared to its analogs
Propiedades
Número CAS |
13141-45-2 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-phenylbut-1-en-3-ynylbenzene |
InChI |
InChI=1S/C16H12/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H |
Clave InChI |
LHNRWGOBPNCPKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C#CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















